molecular formula C20H19N3O2S B2964335 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 518017-85-1

2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2964335
CAS No.: 518017-85-1
M. Wt: 365.45
InChI Key: VCJJYOKDJAKYPH-UHFFFAOYSA-N
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Description

2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl core linked via a sulfanyl group to an acetamide moiety. The acetamide nitrogen is substituted with a 2-phenylethyl group, contributing to its lipophilic character. The pyrimidinone core is critical for hydrogen bonding and π-π stacking interactions, while the 2-phenylethyl group may enhance membrane permeability compared to polar substituents like sulfamoylphenyl or ethoxyphenyl groups in analogs .

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18-13-17(16-9-5-2-6-10-16)22-20(23-18)26-14-19(25)21-12-11-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJYOKDJAKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic molecule that belongs to the class of dihydropyrimidines. This compound exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with various biological targets, leading to diverse therapeutic applications.

PropertyValue
IUPAC Name2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Molecular FormulaC21H21N3O2S
Molecular Weight379.475 g/mol
CAS Number700850-35-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting their normal function. For example, it has been shown to inhibit urease activity, which is crucial for certain bacterial survival mechanisms .
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses and potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Cellular Interaction : The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with cellular proteins, influencing protein-protein interactions and cellular signaling pathways .

Antitumor Activity

Several studies have evaluated the antitumor properties of compounds related to dihydropyrimidines. For instance, derivatives similar to 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Cytotoxicity : A study found that the compound exhibited a bell-shaped dose-response curve for inducing apoptosis in K562 cells, indicating a potential for selective cytotoxicity against cancer cells .
  • Mitochondrial Dysfunction : Compounds with similar structures have been shown to affect mitochondrial bioenergetics, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Pharmacokinetics : The presence of specific substituents on the pyrimidine ring enhances the binding affinity of the compound to its targets, suggesting improved pharmacokinetic properties compared to other similar compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone-Based Acetamides

Compound Name (Reference) Pyrimidinone Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-Oxo-6-phenyl N-(2-phenylethyl) ~353.4 (calculated) High lipophilicity (inferred)
6-Amino-4-oxo N-(4-ethoxyphenyl) ~345.4 Potential solubility from ethoxy group
6-Methyl-4-oxo N-(4-sulfamoylphenyl) ~365.4 Enhanced polarity due to sulfonamide
6-Amino-4-oxo, 1-(2-phenylethyl) N-(1,3,4-thiadiazol-2-yl) 347.42 Available as a research sample
4,6-Diamino N-(4-chlorophenyl) ~336.8 Crystal packing with N–H⋯N hydrogen bonds
(e.g., 8t) Oxadiazole-indole hybrid N-(5-chloro-2-methylphenyl) 428.5 LOX inhibition (IC₅₀: 12.3 µM)

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: highlights intramolecular N–H⋯N bonds in diaminopyrimidinyl analogs, stabilizing their conformations.
  • Crystal Packing : Unlike chlorophenyl-substituted analogs (), the 2-phenylethyl group in the target compound may promote π-π stacking or van der Waals interactions, influencing solubility and crystallinity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide, and how can yield be improved?

The synthesis of this compound typically involves a nucleophilic substitution reaction between a pyrimidinone derivative and a thioacetamide intermediate. For example, in analogous compounds, refluxing 2-chloro-N-(substituted phenyl)acetamide with sodium acetate in ethanol under controlled conditions achieves yields of ~60% . Key parameters include reaction time, solvent polarity, and catalyst selection. To improve yield, consider optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and using fused sodium acetate as a base to deprotonate intermediates . Purification via recrystallization from ethanol-dioxane mixtures (1:2) is recommended for isolating high-purity crystals .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Characterization requires a combination of:

  • 1H NMR : Peaks at δ 12.45 ppm (NH-3) and δ 10.08 ppm (NHCO) confirm hydrogen bonding in the pyrimidinone ring . Aromatic protons (Ar-H) appear between δ 7.75–6.91 ppm, while SCH2 and CH3 groups resonate at δ 4.08 and 2.21 ppm, respectively .
  • Melting point : A sharp melting range (e.g., 224–226°C) indicates purity .
  • X-ray crystallography : Used to resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings, critical for confirming molecular conformation .

Q. How can the crystal structure of this compound inform its stability and reactivity?

Crystal structure analysis (e.g., via Cambridge Structural Database surveys) reveals intramolecular N–H⋯N hydrogen bonds that stabilize the folded conformation . Dihedral angles between the pyrimidine and phenyl rings (e.g., 42.25°–67.84°) influence packing efficiency and solubility. Such data guide solvent selection for recrystallization and predict reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and substituent effects influence the compound’s biological activity?

Intramolecular N–H⋯N bonds (observed in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reduce conformational flexibility, enhancing binding affinity to biological targets . Substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl or NO2) modulate electronic effects, altering reactivity in enzyme inhibition assays. Computational studies (e.g., DFT) can quantify these effects by correlating bond angles with bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in bioactivity may arise from variations in assay conditions or impurities. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
  • Re-synthesize analogs : Follow validated protocols (e.g., reflux with sodium acetate) to ensure purity .
  • Cross-validate with structural data : Compare crystal structures of active/inactive analogs to identify critical substituents (e.g., para-substituted phenyl groups enhance activity) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

  • Variation of substituents : Synthesize derivatives with halogen (Cl, F), methoxy, or nitro groups on the phenyl ring to assess electronic and steric effects .
  • Biological testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using enzyme-linked immunosorbent assays (ELISA) at concentrations ≤10 µM.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50 values .

Q. What methodologies validate the compound’s antioxidant or enzyme-inhibitory activity in vitro?

  • Antioxidant assays : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays, with ascorbic acid as a positive control.
  • Enzyme inhibition : For COX-2 inhibition, employ a colorimetric kit (e.g., Cayman Chemical) and compare IC50 values with celecoxib .
  • Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to ensure reproducibility .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm) and characterize via dynamic light scattering (DLS) .

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